![molecular formula C11H11NO2S B13617087 3-Isothiocyanato-3-(m-tolyl)propanoic acid](/img/structure/B13617087.png)
3-Isothiocyanato-3-(m-tolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-3-(m-tolyl)propanoic acid can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene or its derivatives. This method, although effective, involves the use of highly toxic reagents . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU. This method is more sustainable and environmentally friendly .
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of benign solvents and moderate heating conditions (e.g., 40°C) can further enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiocyanato-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and carbamates.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-3-(m-tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and thioureas.
Biology: Employed in bioconjugation reactions due to its electrophilic nature.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanato-3-(m-tolyl)propanoic acid involves its electrophilic nature, which allows it to react with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, thereby modulating their function. The compound can target various molecular pathways, including those involved in cell signaling and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylphenyl isothiocyanate: Similar in structure but lacks the propanoic acid group.
3-Amino-3-(m-tolyl)propanoic acid: Contains an amino group instead of the isothiocyanate group.
Eigenschaften
Molekularformel |
C11H11NO2S |
---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
3-isothiocyanato-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-8-3-2-4-9(5-8)10(12-7-15)6-11(13)14/h2-5,10H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZXWYPGTUQLGMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.